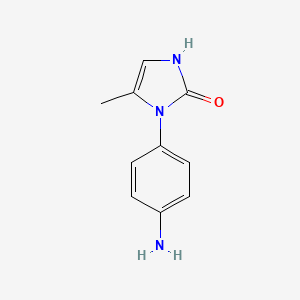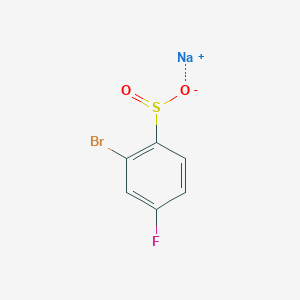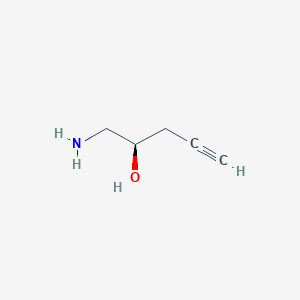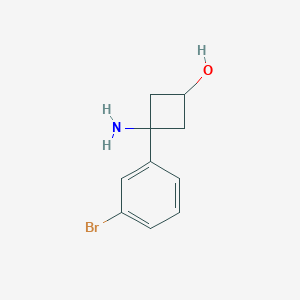
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol is an organic compound that features a bromine atom, a benzodioxin ring, and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol typically involves the bromination of a precursor compound followed by the introduction of the ethanol group. One common method involves the use of bromine in the presence of a catalyst to achieve the bromination. The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and the benzodioxin ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- (1S)-2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
- (1S)-2-fluoro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
- (1S)-2-iodo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Uniqueness
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
属性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C10H11BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6H2/t8-/m1/s1 |
InChI 键 |
GDDCWSLVZAXMLA-MRVPVSSYSA-N |
手性 SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H](CBr)O |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)



![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)


![3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B13170497.png)


![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
